molecular formula C9H8FNO2 B13312277 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13312277
M. Wt: 181.16 g/mol
InChI Key: ABFLJRNQUSTZQI-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a fluorine atom to the indole structure can significantly alter its chemical and biological properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 2,3-dihydro-1H-indole-2-carboxylic acid using a fluorinating agent such as Selectfluor under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoroindole ketones, while reduction can produce fluoroindole alcohols .

Scientific Research Applications

4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom at the 4-position in 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid imparts unique electronic and steric effects, making it distinct from other indole derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired properties .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)

InChI Key

ABFLJRNQUSTZQI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

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